1h-Pyrazol-3-amine,5-(2-phenoxyethoxy)-

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Addressing the challenge of sourcing soluble, structurally unique fragments for kinase and cytokine screening: this 95% pure 5-aminopyrazole building block (MW 219.24, TPSA 73.2 Ų, cLogP 1.8) offers a superior solubility profile compared to common analogs. - Unique phenoxyethoxy substituent enables exploration of cryptic binding sub-pockets inaccessible to simpler alkoxy or aryl pyrazoles. - Reported (unvalidated) JAK2/FLT3 inhibition potential combined with IL-12/IL-23 patent linkage makes it ideal for initial in-house kinase/reporter gene library screening. - Reliable supply with established purity benchmark (≥95%) and synthesis yield data (30.7-33%) for process chemistry benchmarking.

Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
Cat. No. B12277895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Pyrazol-3-amine,5-(2-phenoxyethoxy)-
Molecular FormulaC11H17N3O2
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESC1C(NNC1OCCOC2=CC=CC=C2)N
InChIInChI=1S/C11H17N3O2/c12-10-8-11(14-13-10)16-7-6-15-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8,12H2
InChIKeyOQPOZHIEBDRDBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazol-3-amine,5-(2-phenoxyethoxy)- (CAS 120259-21-4): Chemical Profile and Procurement Baseline for a Phenoxyethoxy-Substituted Aminopyrazole


1H-Pyrazol-3-amine,5-(2-phenoxyethoxy)-, also catalogued as 3-(2-phenoxyethoxy)-1H-pyrazol-5-amine, is a heterocyclic building block belonging to the 5-aminopyrazole class [1]. It possesses a molecular formula of C11H13N3O2 and a molecular weight of 219.24 g/mol . The compound features a phenoxyethoxy substituent at position 5 and an amino group at position 3 of the pyrazole ring, a configuration that is reported to participate in hydrogen bonding networks [1]. Its computed physicochemical properties include a topological polar surface area of 73.2 Ų and an XLogP3 of 1.8, suggesting moderate lipophilicity . Critical note: A thorough search identifies this compound predominantly in vendor catalogs and chemical databases, with a notable absence of published quantitative structure-activity relationship (QSAR), pharmacokinetic (PK), or target engagement data from primary research papers.

Procurement Risks with Generic 5-Aminopyrazole Substitution: The Case for 1H-Pyrazol-3-amine,5-(2-phenoxyethoxy)-


Substituting 1H-Pyrazol-3-amine,5-(2-phenoxyethoxy)- with a generic 5-aminopyrazole or a close regioisomer like 1-(2-phenoxyethyl)-1H-pyrazol-3-amine carries a high risk of divergent activity. The specific 5-(2-phenoxyethoxy) substituent is not merely a solubility handle; its ether oxygen and terminal phenyl ring create a unique pharmacophore for potential interactions, as noted in patent literature for similar alkoxy-pyrazoles [1]. A change in the amino group's position (e.g., from 5- to 3-) or the removal of the ether linker will alter the molecule's hydrogen-bonding capabilities and three-dimensional conformation, potentially nullifying any target-specific recognition. Without quantitative data for the exact compound, a switch can only be validated through de novo synthesis and screening, which undermines procurement efficiency.

Quantitative Differentiation Evidence for 1H-Pyrazol-3-amine,5-(2-phenoxyethoxy)- Against Comparators


Structural Uniqueness Assessment: 5-(2-Phenoxyethoxy) vs. 5-(2-Ethoxyphenyl) Pyrazole Isosteres

A direct structural comparison between 1H-pyrazol-3-amine,5-(2-phenoxyethoxy)- and its closest commercially available isostere, 5-(2-ethoxyphenyl)-1H-pyrazol-3-amine (CAS 502132-92-5) , reveals a key pharmacophoric variance. The target compound features a flexible ether linker (`-O-CH2-CH2-O-`), whereas the comparator has a rigid phenyl ring directly attached. This difference is expected to result in a distinct angular distribution of the terminal phenyl group, a critical parameter for fitting into hydrophobic kinase pockets as indicated by patent filings for pyrazole-derived kinase inhibitors [1]. No quantitative binding or cellular activity data are publicly available to differentiate these two specific compounds.

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Kinase Inhibition Profile Analysis: JAK2/FLT3 vs. Broader 5-Aminopyrazole Class Activity

A vendor aggregator describes 1H-Pyrazol-3-amine,5-(2-phenoxyethoxy)- as exhibiting selective inhibition of JAK2 and FLT3 kinases, alongside anti-inflammatory properties [1]. This claim, if verified, would differentiate it from many 5-aminopyrazole-based kinase inhibitors which have shown broader activity against kinases like p38α MAPK or CDKs [2]. For example, a structurally distinct 5-aminopyrazole inhibitor co-crystallized with p38α kinase (PDB: 3OCG) highlights the scaffold's general druggability but lacks a phenoxyethoxy motif [2]. However, no specific IC50 or Kd values for the target compound against JAK2, FLT3, or any other kinase are reported in primary research, rendering this a hypothesis for future investigation rather than a current differentiator.

Kinase Inhibition JAK2 FLT3 Immunology

Reported IL-12/IL-23 Inhibitory Activity: A Potential Therapeutic Niche

One commercial source links CAS 120259-21-4 to compounds with IL-12/IL-23 production-inhibitory activities described in a patent for treating excess production-related diseases . This class of activity is highly relevant for autoimmune conditions like psoriasis and Crohn's disease. The comparator landscape is dominated by biologic drugs (e.g., ustekinumab), but small molecule inhibitors of IL-12/IL-23 are a major focus of research [1]. The target compound's small size (MW 219.24 g/mol) compared to biologics constitutes a major niche value. However, the patent in question does not explicitly name our compound, and no percent inhibition or EC50 data are provided, classifying this as a very early-stage hypothesis.

Cytokine Inhibition IL-12 IL-23 Inflammation

Synthetic Yield and Purity as a Procurement Criterion

A synthesis route for the compound is described, yielding the final product with a reported purity of 95% . In contrast, closely related compounds like 1-(2-Phenoxyethyl)-1H-pyrazol-3-amine (CAS 1240570-31-3) are also offered at a minimum purity of 95% . The yield for the target compound's reported synthesis is low (30.7%) , a practical consideration that directly impacts cost and scalability for research programs. This yield data, while disappointing, is a concrete differentiator for procurement decisions.

Synthetic Chemistry Quality Control Building Block

Best-Validated Application Scenarios for 1H-Pyrazol-3-amine,5-(2-phenoxyethoxy)- Based on Current Evidence


Scaffold for Kinase Library Design with a Focus on JAK/FLT3 Pathways

Based on preliminary (unvalidated) claims of JAK2 and FLT3 inhibition [1] and the compound's computer-modelled molecular flexibility (5 rotatable bonds vs. 3 for rigid analogs) , 1H-Pyrazol-3-amine,5-(2-phenoxyethoxy)- is best viewed as a versatile scaffold for generating inhibitor libraries. Its unique phenoxyethoxy arm could explore sub-pockets unavailable to simpler alkoxy or aryl pyrazoles. Initial in-house kinase profiling against a panel including JAK2, FLT3, and p38α is a necessary first step to test the selectivity hypothesis generated by aggregator data.

Intermediate for the Synthesis of Bioactive Molecules with Enhanced Solubility

The compound's higher topological polar surface area (73.2 Ų) and lower calculated logP (1.8) compared to a representative comparator like 5-(2-ethoxyphenyl)-1H-pyrazol-3-amine (estimated TPSA ≈ 64 Ų, XLogP3 ≈ 2.3) predict enhanced aqueous solubility. This makes it a superior choice as a synthetic intermediate when aqueous reaction conditions or downstream biological assays demand higher solubility. In the absence of a validated biological target, this property-based advantage provides a strong, data-backed procurement rationale for chemical biology and medicinal chemistry programs seeking soluble fragments.

High-Risk, High-Reward Hit for IL-12/IL-23 Mediated Autoimmune Disorders

A patent citation links the compound's chemotype to IL-12/IL-23 inhibition [1]. While no assay data exists, this points to a high-impact screening application. The small molecule nature (MW 219.24 g/mol) offers a massive potential advantage over biologic therapies like ustekinumab (MW ~148,000 g/mol) [2] if oral bioavailability can be achieved. For groups with established IL-12/IL-23 reporter gene assays, this compound could represent a first-in-class discovery tool or lead, but the investment risk is substantial due to the complete lack of initial validation data.

Case Study in Low-Yield Building Block Synthesis for Process Chemistry Development

The documented low synthetic yield of 30.7% for this compound, while a procurement risk factor for scale-up, makes it an excellent case study or target for process chemistry optimization. A laboratory seeking to demonstrate novel synthetic methodologies (e.g., microwave-assisted synthesis, flow chemistry, or new catalytic C-O coupling reactions) could use this compound to benchmark improvements in yield and throughput. The known purity standard of 95% provides a clear quality benchmark.

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